26-Hydroxycholesterol-d6
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Overview
Description
26-Hydroxycholesterol-d6 is a deuterated form of 26-hydroxycholesterol, an oxysterol that plays a significant role in cholesterol metabolism and bile acid biosynthesis. This compound is often used in scientific research to study cholesterol metabolism, as it can be easily traced due to its deuterium labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
26-Hydroxycholesterol-d6 can be synthesized from kryptogenin (cholest-5-ene-3β,26-diol,16-22-dione) using a two-step reduction procedure. The first step involves a Clemmensen reduction (Zn/Hg amalgam and HCl), which yields a mixture of 26-hydroxycholesterol, 26-hydroxycholesterol-16-one, and 26-hydroxycholesterol-22-one . The deuterium labeling is introduced during the Clemmensen reduction step by using D2O and DCI .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis typically involves the same chemical reactions and conditions as those used in laboratory settings, scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
26-Hydroxycholesterol-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and its role in cholesterol metabolism.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Clemmensen reduction using Zn/Hg amalgam and HCl is commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of cholesterol, which are crucial for understanding the metabolic pathways involving this compound .
Scientific Research Applications
26-Hydroxycholesterol-d6 has numerous applications in scientific research:
Mechanism of Action
26-Hydroxycholesterol-d6 exerts its effects by inhibiting cholesterol synthesis and low-density lipoprotein (LDL) receptor activity. It is synthesized by a mitochondrial P-450 enzyme and transported to the liver, where it is metabolized to bile acids . The compound also inhibits DNA synthesis, which may not be directly related to the reduction in HMG-CoA reductase activity .
Comparison with Similar Compounds
Similar Compounds
24S-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism and bile acid synthesis.
27-Hydroxycholesterol: Plays a role in cholesterol transport and regulation of sterol biosynthesis.
Uniqueness
26-Hydroxycholesterol-d6 is unique due to its deuterium labeling, which allows for precise tracing in metabolic studies. This feature makes it particularly valuable for research applications, as it provides insights into the metabolic pathways and mechanisms involving oxysterols .
Properties
Molecular Formula |
C27H46O2 |
---|---|
Molecular Weight |
408.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-[dideuterio(hydroxy)methyl]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18?,19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,17D2,18D |
InChI Key |
FYHRJWMENCALJY-CDBHVEDQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])O |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO |
Origin of Product |
United States |
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